Cas no 111750-67-5 (Albomitomycin C)
Albomitomycin C structure
Product Name:Albomitomycin C
Numero CAS:111750-67-5
MF:C15H18N4O5
MW:334.327223300934
CID:198340
PubChem ID:71313066
Update Time:2025-04-19
Albomitomycin C Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,5-Metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione,8-amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-methyl-,(1S,2S,4S,5R,6S,6aR,10aS,11S)- (9CI)
- 1,2,5-Metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione,8-amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-me
- ALBOMITOMYCIN C,
- Albomitomycin CDISCONTINUED
- Albomitomycinç
- Antibiotic CX 1
- (1S,2S,4S,5R,6S,6aR,10aS,11S)-8-Amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-methyl-1,2,5-metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione
- A,10aR*,11R*)]-8-amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-methyl-1,2,5-Metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione
- A,2
- A,4
- A,5
- A,6
- A,6a
- Albomitomycin CnnDISCONTINUED
- Albomitomycin C
- ((1S,2S,4S,4aS,8aR,9S,9aR,10S)-7-Amino-9a-methoxy-6-methyl-5,8-dioxo-1,2,3,5,8,8a,9,9a-octahydro-1,2,4a-(epinitrilo)pyrrolo[1,2-a]indol-9-yl)methyl carbamate
- DTXSID70746968
- [(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate
- [(1S,2S,8aR,9S,9aR)-7-Amino-9a-methoxy-6-methyl-5,8-dioxo-1,2,3,5,8,8a,9,9a-octahydro-1,2,4a-(azanetriyl)pyrrolo[1,2-a]indol-9-yl]methyl carbamate
- 111750-67-5
-
- Inchi: 1S/C15H18N4O5/c1-5-9(16)10(20)8-6(4-24-13(17)22)15(23-2)11-7-3-18(15)14(8,12(5)21)19(7)11/h6-8,11H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,8+,11+,14?,15-,19?/m1/s1
- Chiave InChI: ZOVLGAUVYBEUSN-ZWSGUIOPSA-N
- Sorrisi: O(C)[C@@]12[C@H](COC(N)=O)[C@H]3C(C(=C(C)C(C43N1C[C@H]1[C@@H]2N14)=O)N)=O
Proprietà calcolate
- Massa esatta: 334.12800
- Massa monoisotopica: 334.12771969g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 765
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.6
- Superficie polare topologica: 128
Proprietà sperimentali
- PSA: 128.95000
- LogP: -0.77690
Albomitomycin C Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
111750-67-5 (Albomitomycin C) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso